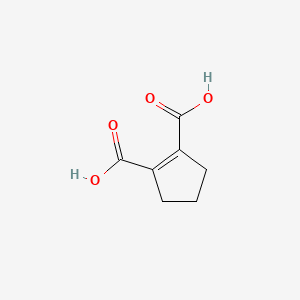

Cyclopent-1-ene-1,2-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHOCWRIAQDGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40315064 | |

| Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-15-2 | |

| Record name | Cyclopentene-1,2-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopent-1-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN8GNQ7SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of Cyclopent-1-ene-1,2-dicarboxylic Acid

[1][2]

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (

Retrosynthetic Logic

The most robust disconnection involves the Dieckmann Condensation of an adipic acid derivative to form the five-membered ring, followed by functional group manipulation to introduce the second carboxyl group and the double bond.

-

Disconnection: The

double bond suggests an elimination precursor (e.g., a cyanohydrin orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Precursor: Ethyl 2-oxocyclopentanecarboxylate (a

-keto ester).[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Starting Material: Diethyl Adipate (an acyclic diester).

Figure 1: Retrosynthetic analysis showing the pathway from acyclic adipate to the cyclic unsaturated diacid.[1][2]

Primary Synthesis Protocol: The Cyanohydrin Route

This protocol proceeds in two main phases: Ring Formation (Dieckmann) and Functionalization/Elimination (Cyanohydrin).

Phase 1: Ring Closure (Dieckmann Condensation)

This step converts acyclic diethyl adipate into the cyclic

Reagents:

-

Diethyl adipate (1.0 equiv)[2]

-

Sodium ethoxide (NaOEt) (1.1 equiv)[2]

-

Solvent: Toluene or Ethanol (anhydrous)[2]

Mechanism:

Base-mediated deprotonation of the

Protocol:

-

Setup: Charge a flame-dried 3-neck flask with anhydrous toluene and NaOEt under

atmosphere. -

Addition: Add diethyl adipate dropwise at reflux temperature (

). -

Reaction: Reflux for 4–6 hours. The solution will become viscous as the sodium salt of the keto ester forms.

-

Workup: Cool to

. Acidify with dilute acetic acid or HCl to pH 4–5. -

Extraction: Extract with diethyl ether. Wash organic layer with brine, dry over

, and concentrate. -

Distillation: Purify by vacuum distillation (bp ~102–104°C at 11 mmHg) to obtain Ethyl 2-oxocyclopentanecarboxylate .

Phase 2: Cyanohydrin Formation and Hydrolysis

This critical step installs the second carbon required for the dicarboxylic acid and forms the double bond via dehydration.

Reagents:

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)[2]

-

Concentrated Hydrochloric Acid (HCl)[2]

-

Safety Note: Cyanides are lethal. Work in a high-efficiency fume hood with appropriate antidotes available.

Reaction Scheme:

-

Nucleophilic Attack: Cyanide attacks the ketone carbonyl to form the cyanohydrin.

-

Hydrolysis: Acid hydrolysis converts the nitrile (

) and ester (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Dehydration: The acidic conditions promote the elimination of the hydroxyl group (from the cyanohydrin), forming the thermodynamically stable tetrasubstituted double bond conjugated with the carboxyl groups.

Figure 2: Conversion of the keto-ester to the target diacid via cyanohydrin intermediate.[1][2][3][4]

Detailed Protocol:

-

Cyanohydrin Formation:

-

In a fume hood, dissolve Ethyl 2-oxocyclopentanecarboxylate (156 g, 1.0 mol) in 500 mL of ethanol/water (1:1).

-

Cool to

. Carefully add KCN (72 g, 1.1 mol) in small portions. -

Slowly add dilute sulfuric acid or HCl dropwise, maintaining temperature

, to generate HCN in situ (or use a buffered solution). Stir for 2–3 hours. -

Note: Phase separation often occurs as the cyanohydrin forms.

-

-

Hydrolysis & Dehydration:

-

Add concentrated HCl (excess, ~500 mL) directly to the crude cyanohydrin mixture.

-

Reflux vigorously for 6–10 hours. This harsh condition effects three changes: hydrolysis of the ester, hydrolysis of the nitrile, and dehydration of the tertiary alcohol.

-

The solution will darken, and ammonium chloride (

) will precipitate.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Filter off inorganic salts (

, KCl). -

Concentrate the filtrate under reduced pressure to a slurry.

-

Extract the residue with boiling acetone or ethyl acetate.

-

Evaporate the solvent to yield the crude solid acid.

-

-

Purification:

-

Recrystallize from water or dilute HCl . The target acid is moderately soluble in hot water but crystallizes well upon cooling.

-

Yield: Typical yields range from 60–70% (from the keto ester).

-

Characterization & Specifications

Ensure the isolated product meets the following physicochemical standards before use in downstream applications.

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 177–179 °C | Sharp melting point indicates high purity.[1][2][5] |

| Molecular Weight | 156.14 g/mol | Formula: |

| Solubility | Soluble in Ethanol, Acetone; mod. sol. in Water | |

| IR Spectrum | ~1690 cm⁻¹ (C=O, conjugated), ~1640 cm⁻¹ (C=C) | Broad OH stretch 2500–3000 cm⁻¹. |

| 1H NMR (DMSO-d6) | No vinylic protons (tetrasubstituted alkene). |

Alternative Methods & Modern Variations

While the Cyanohydrin route is the industrial standard, specific research applications may require alternative approaches.

A. Oxidative Dehydrogenation (Mundy Method)

For laboratories avoiding cyanide, a saturated diester can be oxidized.

-

Reagents: LDA (Lithium Diisopropylamide) followed by

(Iodine) or Phenylselenyl chloride ( -

Pros: Avoids HCN.

-

Cons: Reagents (LDA, Se) are expensive and require strict anhydrous/low-temp conditions (-78°C).[1][2]

B. Palladium-Catalyzed Carbonylation[1][2]

Safety and Handling

-

Cyanide Hazard: The primary route utilizes KCN. Hydrogen Cyanide (HCN) gas may be evolved during acidification.

-

Control: Use a scrubber containing NaOH/Bleach connected to the exhaust.

-

Detector: Have a handheld HCN monitor active.

-

Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is onsite.

-

-

Corrosives: Concentrated HCl and NaOEt are corrosive. Use chemically resistant gloves (Nitrile/Neoprene).

References

-

Dieckmann Condensation & Keto Ester Synthesis

-

Cyanohydrin Route to Diacid

-

Sengupta, S. K., et al. "Synthesis of 1-cyclopentene-1,2-dicarboxylic acid".[1][2] Journal of Organic Chemistry, cited in Canadian Patent CA1125783A.

- Note: The conversion of ethyl 2-oxocyclopentanecarboxylate to the diacid via cyanohydrin is a classic transformation described in: Perkin, W. H. Journal of the Chemical Society, Transactions, 1894, 65, 572.

-

-

Alternative Oxidative Route

-

Product Data Verification

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ch. 20 Additional Problems - Organic Chemistry | OpenStax [openstax.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cyclopentene-1,2-dicarboxylic acid | 3128-15-2 [chemicalbook.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Benzene, 1-(4-bromophenoxy)-3-methyl- [67532-40-5] | Chemsigma [chemsigma.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CA1125783A - Thioalkanoylalkanoic acid compounds - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. untitled [personal.colby.edu]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Cyclopent-1-ene-1,2-dicarboxylic Acid (CPDA)

Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Properties, Synthesis, and Applications of CPDA (CAS 3128-15-2) Audience: Synthetic Chemists, Materials Scientists (MOFs), and Drug Discovery Researchers[1]

Executive Summary: The Rigid Maleic Analogue

Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) represents a specialized class of unsaturated cyclic dicarboxylic acids.[1] Structurally, it acts as a conformationally locked analogue of maleic acid .[1] Unlike maleic acid, which can undergo isomerization to fumaric acid (trans-isomer), CPDA is constrained by the five-membered ring, forcing the two carboxylic acid groups into a permanent cis-orientation (syn-periplanar).[1]

This geometric rigidity makes CPDA a high-value scaffold in two primary domains:

-

Coordination Chemistry (MOFs): It serves as a rigid "O,O-donor" ligand with a fixed bite angle, ideal for constructing metal-organic frameworks with predictable pore geometries.[1]

-

Organic Synthesis: It functions as a specialized dienophile and a precursor for fused ring systems where stereochemical control is paramount.[1]

Molecular Architecture & Physicochemical Profile[1][2][3]

Structural Constraints

The C1=C2 double bond locks the carboxyl groups into a planar arrangement relative to the alkene bond.[1] This "pre-organized" structure significantly lowers the entropic penalty for chelation with metal ions compared to flexible analogues like succinic acid or even the saturated cyclopentane-1,2-dicarboxylic acid.[1]

Acid-Base Behavior (The "Maleic Effect")

CPDA exhibits a classic "short hydrogen bond" phenomenon in its mono-anionic state.[1]

-

pKa1 (~1.8 - 2.0): The first proton is highly acidic due to the electron-withdrawing nature of the sp² carbons and the relief of steric strain between the adjacent carboxyls.[1]

-

pKa2 (~6.0 - 6.5): The second proton is held tightly by an intramolecular hydrogen bond between the carboxylate anion and the remaining carboxylic acid, making removal significantly more difficult.[1]

| Property | Value / Description | Note |

| Formula | C₇H₈O₄ | |

| Molecular Weight | 156.14 g/mol | |

| CAS Number | 3128-15-2 | Acid form |

| CAS Number | 3205-94-5 | Anhydride form |

| Geometry | Planar C1=C2-C(O)O segment | Fixed cis-configuration |

| Solubility | Water (Moderate), Ethanol (High), DMSO (High) | Crystallizes well from water |

Synthetic Routes & Optimization

While CPDA can be synthesized via the oxidative cleavage of bicyclic alkenes or the Dieckmann condensation of pimelates, the most robust laboratory protocol involves the hydrolysis of Cyclopent-1-ene-1,2-dicarboxylic anhydride .[1] The anhydride is commercially available and offers a higher purity starting point than crude oxidation mixtures.[1]

Experimental Protocol: Hydrolysis & Purification

Objective: Isolation of high-purity CPDA from its anhydride precursor.

Reagents:

-

Cyclopent-1-ene-1,2-dicarboxylic anhydride (5.0 g, 35.7 mmol)[1]

-

Deionized Water (25 mL)

-

Concentrated HCl (drops, for pH adjustment)[1]

Workflow:

-

Suspension: Place 5.0 g of the anhydride into a 100 mL round-bottom flask. Add 25 mL of deionized water. The anhydride will not dissolve immediately.[1]

-

Reflux: Heat the mixture to reflux (100°C) with magnetic stirring. As the hydrolysis proceeds, the hydrophobic anhydride converts to the hydrophilic dicarboxylic acid, resulting in a clear homogeneous solution.[1]

-

Reaction Time: Typically 1–2 hours.[1]

-

-

Concentration: Allow the solution to cool to room temperature. If the concentration is high enough, crystals may form spontaneously.[1] If not, reduce volume by 50% using a rotary evaporator.[1]

-

Crystallization: Cool the concentrate to 4°C overnight.

-

Filtration: Collect the white crystalline solid via vacuum filtration.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Yield: Expect 5.2–5.4 g (93–96%). Characterization:

-

IR (ATR): Broad -OH stretch (3300–2500 cm⁻¹), strong C=O stretch (1690 cm⁻¹), C=C stretch (1630 cm⁻¹).[1]

-

¹H NMR (DMSO-d₆): δ 12.5 (br s, 2H, COOH), 2.65 (t, 4H, allylic CH₂), 1.85 (quint, 2H, apical CH₂).[1]

Visualization of Synthetic Logic

The following diagram illustrates the pathway from precursor to application-ready ligand.

Caption: Figure 1.[1][2][3] Hydrolytic conversion of the anhydride precursor to the active dicarboxylic acid ligand.[1]

Reactivity & Functionalization[1][2]

Anhydride Reversibility

Researchers must be aware that CPDA readily dehydrates back to the anhydride upon heating (>160°C) or treatment with dehydrating agents (e.g., Ac₂O, DCC).[1] This is a critical consideration when using CPDA in melt-polymerization reactions; the water byproduct must be removed efficiently to prevent anhydride reformation and chain termination.[1]

Coordination Chemistry (MOF Ligand)

CPDA is a superior ligand to succinic acid for designing rigid Metal-Organic Frameworks.[1] The "bite angle" (distance between carboxylate carbons) is fixed by the double bond, preventing the ligand from adopting gauche conformations that disorder the crystal lattice.[1]

Coordination Modes:

-

Chelating (κ²): Both oxygens of one carboxylate bind to a single metal center (rare due to strain).[1]

-

Bridging (μ₂-η¹:η¹): The most common mode in MOFs (e.g., with Zn²⁺ or Cu²⁺ paddlewheels), where the dicarboxylate bridges two metal centers, extending the framework in a predictable vector.[1]

Caption: Figure 2. Primary coordination motifs of CPDA in metal-organic frameworks.

Applications in Drug Development[1][3][8]

While CPDA itself is rarely a final API, it is a critical intermediate for:

-

Fused Ring Systems: It serves as a starting material for synthesizing hydrindane derivatives via hydrogenation and subsequent cyclization.[1]

-

Peptidomimetics: The rigid cyclopentene ring mimics the turn structure in peptides.[1] Derivatizing the carboxylates into amides allows CPDA to act as a conformationally restricted linker in bioactive molecules.[1]

Safety & Handling

-

Hazards: CPDA is an irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Store in a cool, dry place. Unlike the anhydride, the acid is not moisture-sensitive, but it should be kept away from strong oxidizing agents.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 324857, this compound.[1] Retrieved from [Link][4]

-

Oregon State University (Historical Archive). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.[1][3] (Context on synthesis evolution). Retrieved from [Link]

-

Royal Society of Chemistry. Metal-Organic Frameworks based on cyclic dicarboxylates.[1] (General application context). Retrieved from [Link]

Sources

Technical Monograph: Cyclopent-1-ene-1,2-dicarboxylic Acid

[1]

CAS Registry Number: 3128-15-2

Formula: C

Executive Summary

Cyclopent-1-ene-1,2-dicarboxylic acid is a rigid, unsaturated dicarboxylic acid that serves as a critical scaffold in medicinal chemistry and organic synthesis.[4] Structurally, it functions as a cyclic analog of maleic acid (cis-butenedioic acid), where the cis-geometry of the carboxylic acid groups is "locked" by the five-membered ring.[4] This conformational rigidity makes it an invaluable building block for synthesizing transition metal ligands, biologically active natural product analogs (e.g., borrelidin, nitrosporeusine), and viral protein inhibitors.[4]

This guide synthesizes the physicochemical properties, synthesis pathways, and handling protocols for researchers utilizing this compound in drug development and materials science.[4]

Chemical Identity & Structural Characterization[1][3][4][5][6][7][8][9][10]

The molecule consists of a cyclopentene ring with two carboxylic acid groups attached at the 1 and 2 positions (the double bond carbons).[4][5][6] Unlike flexible dicarboxylic acids (e.g., adipic acid), the C1=C2 double bond forces the two carboxyl groups into a permanent cis-orientation (Z-configuration).[4]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3128-15-2 |

| SMILES | C1CC(=C(C1)C(=O)O)C(=O)O |

| InChI Key | JDHOCWRIAQDGEY-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Stereochemistry | Achiral (Planar symmetry element) |

Thermodynamic & Physical Constants

The physical properties of this compound are dominated by its high polarity and capacity for strong intermolecular hydrogen bonding.

| Constant | Experimental / Predicted Value | Context & Notes |

| Melting Point | 177–178 °C | High MP indicates strong crystal lattice energy due to H-bonding dimers.[4] |

| Boiling Point | 342 °C (Predicted) | Decomposes before boiling; likely dehydrates to anhydride.[4] |

| Density | 1.523 g/cm³ (Predicted) | High density typical of compact, oxygen-rich crystals.[4] |

| Flash Point | 175 °C | |

| LogP | 0.64 (Predicted) | Amphiphilic but water-soluble due to dual ionization potential.[4] |

Chemist's Note on Stability: Like maleic acid, this compound is prone to dehydration upon heating above its melting point, cyclizing to form cyclopent-1-ene-1,2-dicarboxylic anhydride (CAS 3205-94-5). Thermal handling must be controlled to prevent this transformation.[4]

Solution Chemistry & Acid-Base Properties[5]

The "Maleic Effect" in Acidity

While standard prediction algorithms suggest a pKa

-

pKa

(Estimated): ~2.0 – 3.0 (Stronger than predicted due to anion stabilization).[4] -

pKa

(Estimated): ~6.0 – 6.5 (Weaker due to electrostatic repulsion of the dianion).[4]

This behavior mirrors maleic acid (pKa

Dissociation Equilibrium Diagram

The following diagram illustrates the ionization pathway and the competing dehydration reaction.[4]

Figure 1: Ionization equilibrium and thermal dehydration pathway.[4][6][8]

Synthesis & Purification Protocols

The most reliable method for obtaining high-purity this compound in the laboratory is the hydrolysis of its corresponding anhydride . The anhydride is often easier to purify by sublimation or crystallization from organic solvents, whereas the acid is best crystallized from water.[4]

Protocol: Hydrolysis and Recrystallization

Objective: Isolate >98% pure acid from commercial or crude anhydride.[4]

-

Dissolution: Suspend 10.0 g of cyclopent-1-ene-1,2-dicarboxylic anhydride in 50 mL of deionized water.

-

Hydrolysis: Heat the suspension to reflux (100 °C). The solid will dissolve as the anhydride ring opens to form the dicarboxylic acid.[4]

-

Clarification: If the solution is colored, add activated carbon (0.5 g), reflux for 5 minutes, and filter hot through a Celite pad.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4 °C overnight. The acid will crystallize as white prisms.[4]

-

Isolation: Filter the crystals and wash with a small amount of ice-cold water.

-

Drying: Dry in a vacuum desiccator over P

O

Figure 2: Purification workflow via anhydride hydrolysis.

Spectral Fingerprinting

For validation of identity, compare experimental data against these predicted spectral features.

H NMR (DMSO-d , 400 MHz)

Due to the C

-

δ 12.5 ppm (br s, 2H): Carboxylic acid protons (-COOH ).[4] Broadening depends on water content/exchange.[4]

-

δ 2.6–2.8 ppm (t, 4H): Allylic protons at C3 and C5 positions.[4]

-

δ 1.8–2.0 ppm (quint, 2H): Homoallylic protons at the C4 position (tip of the ring).[4]

C NMR

Applications in Medicinal Chemistry

Viral Protein Inhibition (Nipah Virus)

Recent computational docking studies have identified this compound as a potential inhibitor of the Nipah virus N protein .[10][11] The compound binds to the nucleoprotein, potentially disrupting the viral replication complex.[4] Its small size and rigid dicarboxylate motif allow it to mimic phosphate groups or aspartate/glutamate residues in protein-protein interfaces.[4]

Natural Product Biosynthesis (Borrelidin)

This compound acts as a structural surrogate for the "starter unit" in the biosynthesis of borrelidin , a macrolide antibiotic.[4] Researchers use it to probe the substrate specificity of polyketide synthases (PKS), specifically testing if the PKS machinery can accept the unsaturated ring analog over the natural saturated precursor.[4]

Scaffold for "Nitrosporeusine" Analogs

The acid serves as the starting material for the synthesis of maleimide-based marine natural products like nitrosporeusine.[4][5] The synthesis involves converting the acid to the imide (reaction with ammonia/amines) and subsequent functionalization of the allylic positions.[4][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 324857, this compound.[4] Retrieved from: [Link][4][12]

-

Sen, N., et al. (2019). Predicting and designing therapeutics against the Nipah virus.[4][10] PLoS Neglected Tropical Diseases.[4][10] Available at: [Link][4][10]

-

PrepChem. Synthesis of cis-1,2-Cyclopentanedicarboxylic acid (Hydrogenation Protocol). Available at: [Link]

-

Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link][4]

-

ScienceCentral. Identification of new anti-inflammatory agents based on nitrosporeusine natural products.[4] Available at: [Link][4]

-

Google Patents. WO2004058976A2 - Borrelidin-producing polyketide synthase and its use.[4] Available at: [4]

Sources

- 1. 3128-15-2|this compound|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H8O4 | CID 324857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maleic acid - Wikipedia [en.wikipedia.org]

- 5. nbrc.sciencecentral.in [nbrc.sciencecentral.in]

- 6. EP4326247A1 - Citraconsäure und derivate davon zur verwendung als medikament - Google Patents [patents.google.com]

- 7. WO2004058976A2 - Borrelidin-producing polyketide synthase and its use - Google Patents [patents.google.com]

- 8. US7247736B2 - Method of identifying inhibitors of DHODH - Google Patents [patents.google.com]

- 9. epdf.pub [epdf.pub]

- 10. Predicting and designing therapeutics against the Nipah virus | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Predicting and designing therapeutics against the Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Characterization of Cyclopent-1-ene-1,2-dicarboxylic Acid

This technical guide provides a rigorous analysis of the 1H NMR spectrum of Cyclopent-1-ene-1,2-dicarboxylic acid , a critical intermediate in the synthesis of anti-inflammatory agents (e.g., Vidofludimus) and metal-organic frameworks.

Executive Summary

This compound (CAS: 3128-15-2) presents a unique spectroscopic challenge due to its high molecular symmetry. Unlike its saturated analogs, this molecule lacks methine protons and vinylic protons, concentrating its aliphatic signal intensity into two distinct multiplets. This guide details the spectral fingerprint required to validate the compound's identity, purity, and isomeric integrity during synthetic workflows.

Molecular Architecture & Symmetry Analysis

To accurately interpret the NMR spectrum, one must first understand the molecule's symmetry, which dictates proton equivalence.

-

Symmetry Element: A

plane of symmetry bisects the C1-C2 double bond and passes through the C4 methylene carbon. -

Proton Environments:

-

Carboxyl Protons (COOH): Two exchangeable protons, chemically equivalent.

-

Allylic Protons (C3 & C5): The methylene groups at positions 3 and 5 are chemically and magnetically equivalent due to the planar symmetry of the unsaturated ring system.

-

Homoallylic Protons (C4): The unique methylene group at position 4, distal to the double bond.

-

Structural Diagram & Assignment Logic

The following diagram illustrates the logical flow for assigning protons based on connectivity and symmetry.

Caption: Logical flow for assigning proton environments based on molecular symmetry and electronic effects.

Experimental Methodology

Sample Preparation

The choice of solvent is critical due to the solubility of the dicarboxylic acid and the exchange rate of the acidic protons.

-

Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: Excellent solubility for polar dicarboxylic acids; slows proton exchange, often allowing the observation of the COOH peak.

-

-

Alternative Solvent: Acetone-d6 .

-

Reasoning: Good solubility; useful if DMSO peaks interfere with impurity analysis.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual solvent peak (DMSO-d6 quintet at 2.50 ppm).

Acquisition Parameters

-

Pulse Sequence: Standard 1H zg30.

-

Relaxation Delay (D1): Set to

seconds.-

Causality: Carboxylic acid protons have long T1 relaxation times. A short D1 will suppress the COOH integration, leading to quantitative errors.

-

-

Scans: 16–64 scans (sufficient for >10 mg sample).

Spectral Analysis: The Core Data

The spectrum is characterized by its simplicity: zero vinylic protons and zero methine protons . Distinguishing this from the saturated cis-cyclopentane-1,2-dicarboxylic acid is the primary analytical objective.

Table 1: 1H NMR Data Summary (in DMSO-d6)

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |

| 12.0 – 13.5 | Broad Singlet (br s) | 2H | N/A | -COOH | Carboxylic acid protons. Disappears on |

| 2.65 – 2.85 | Triplet (t) | 4H | ~7.5 Hz | C3-H, C5-H | Allylic Protons. Deshielded by the adjacent double bond and anisotropic effect of COOH. |

| 1.95 – 2.10 | Quintet (p) | 2H | ~7.5 Hz | C4-H | Homoallylic Protons. Coupled to the 4 adjacent allylic protons. |

Detailed Mechanistic Interpretation

1. The "Silent" Double Bond (Absence of Vinylic Signals)

The most diagnostic feature is what is absent .

-

Observation: No signals in the 5.0 – 7.0 ppm range.

-

Explanation: The double bond is tetrasubstituted (C1 and C2 are quaternary carbons bonded to COOH groups). There are no hydrogen atoms attached to the alkene carbons.

-

Validation: If signals appear at 5.5–6.0 ppm, the sample is likely the isomer cyclopent-3-ene-1,2-dicarboxylic acid or a mono-decarboxylated impurity.

2. The Allylic Multiplet (2.65 – 2.85 ppm)

-

Observation: A distinct signal integrating to 4 protons.

-

Multiplicity: Theoretically a triplet (

) due to coupling with the two protons at C4. -

Shift Logic: These protons are allylic (adjacent to C=C). Normal allylic shifts are ~2.3 ppm. However, the conjugation of the C=C bond with the electron-withdrawing Carbonyl groups (COOH) exerts a deshielding effect, pushing the signal downfield to ~2.75 ppm.

3. The Homoallylic Quintet (1.95 – 2.10 ppm)

-

Observation: A quintet integrating to 2 protons.

-

Multiplicity: The C4 protons couple to four equivalent neighbors (two at C3, two at C5). Following the

rule ( -

Shift Logic: Being homoallylic (beta to the double bond), they are less deshielded than the C3/C5 protons but still downfield from a standard alkane (-CH2-) due to the ring geometry.

Structural Validation & Troubleshooting

This compound is often synthesized via the hydration of Cyclopent-1-ene-1,2-dicarboxylic anhydride or used as a precursor for Vidofludimus . Distinguishing the acid from its anhydride and saturated analogs is crucial.

Diagnostic Workflow

Caption: Decision tree for validating the structure against common synthetic impurities.

Common Impurity Profiles

-

Saturated Analog (cis-Cyclopentane-1,2-dicarboxylic acid):

-

Differentiation: Look for a multiplet at ~3.0 ppm representing the two methine protons (CH-COOH). The target unsaturated compound has no protons in this region.

-

-

Anhydride Form (Cyclopent-1-ene-1,2-dicarboxylic anhydride):

-

Differentiation: In non-protic solvents (like

), the anhydride lacks the broad acidic proton signal (>11 ppm). The ring protons in the anhydride are slightly deshielded compared to the acid due to the ring strain of the 5-membered anhydride ring fused to the 5-membered carbon ring.

-

Applications in Research

-

Drug Development: This moiety acts as a pharmacophore scaffold in DHODH inhibitors like Vidofludimus , where the planar ring geometry positions the carboxylic acid groups for optimal binding site interaction.

-

Crystal Engineering: The rigid

symmetry makes it an ideal linker for Metal-Organic Frameworks (MOFs), providing predictable spacing between metal nodes.

References

-

Vidofludimus Synthesis & Characterization

- Structure and activity relationships of DHODH inhibitors often utilize the cyclopentene-1,2-dicarboxylic acid scaffold.

-

Source:[1]

-

Compound Identity & Properties

-

PubChem CID 324857.[2]

-

Source:

-

-

Synthetic Precursors

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting and designing therapeutics against the Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10092584B2 - Compounds for the treatment of medical disorders - Google Patents [patents.google.com]

- 4. US9796741B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of complement mediated disorders - Google Patents [patents.google.com]

- 5. KR20200131249A - Novel calcium salt polymorphs as anti-inflammatory, immunomodulatory and anti-proliferative agents - Google Patents [patents.google.com]

Mass Spectrometry Profiling of Cyclopent-1-ene-1,2-dicarboxylic Acid

Technical Guide for Structural Elucidation and Quantification

Executive Summary

Cyclopent-1-ene-1,2-dicarboxylic acid (MW 156.14 Da) presents a unique analytical challenge due to its vicinal dicarboxylic acid functionality attached to an unsaturated five-membered ring. Its high polarity renders it unsuitable for direct Gas Chromatography (GC) without derivatization, while its acidic nature makes it an ideal candidate for Electrospray Ionization (ESI) in negative mode.

This guide provides a definitive technical roadmap for researchers characterizing this molecule. We move beyond basic operation to explore the physics of ionization, specific fragmentation mechanisms (neutral losses of CO₂ and H₂O), and the critical "anhydride trap" that leads to false identification in thermal sources.

Part 1: Molecular Profile & Ionization Physics

Understanding the physicochemical properties of the analyte is the prerequisite for successful ionization.

| Property | Value | Mass Spectrometry Implication |

| Formula | C₇H₈O₄ | Monoisotopic Mass: 156.0423 Da |

| Structure | Cyclic, conjugated double bond | Rigid ring structure limits conformational freedom during fragmentation. |

| Acidity (pKa) | pKa₁ ≈ 3.94 (Predicted) | ESI Strategy: Readily deprotonates in neutral/basic mobile phases. |

| Thermal Stability | Dehydrates > 160°C | GC Strategy: High risk of on-column conversion to anhydride (MW 138) if not derivatized. |

| LogP | ~0.4 (Hydrophilic) | LC Strategy: Requires Reverse Phase (C18) with high aqueous content or HILIC. |

The "Anhydride Trap"

A critical failure point in analyzing vicinal dicarboxylic acids is thermal dehydration. In an EI source or GC inlet, the molecule spontaneously loses water to form Cyclopent-1-ene-1,2-dicarboxylic anhydride (MW 138).

-

Observation: If you see a parent ion at m/z 138 in GC-MS without derivatization, you are likely detecting the thermal degradation product, not the native acid.

Part 2: LC-MS/MS Workflow (Direct Analysis)

Methodology: ESI Negative Mode (

Mobile Phase Chemistry

For negative mode ionization, mobile phase pH control is paramount. We utilize a volatile buffer to stabilize the deprotonated state without suppressing the signal.

-

Solvent A: Water + 5mM Ammonium Acetate (pH ~6.5)

-

Solvent B: Acetonitrile (90%) / Water (10%) + 5mM Ammonium Acetate

-

Rationale: Ammonium acetate provides a buffer system that encourages deprotonation (

) while remaining volatile. Avoid Formic Acid in high concentrations, as it suppresses negative ionization by forcing the equilibrium toward the neutral acid.

Fragmentation Mechanics (MS/MS)

The collision-induced dissociation (CID) of dicarboxylic acids follows a predictable "neutral loss" pathway.

-

Precursor: m/z 155 (

) -

Primary Fragment (Decarboxylation): Loss of 44 Da (

). -

Secondary Fragment (Dehydration): Loss of 18 Da (

).-

Note: This pathway is often competitive with decarboxylation and depends on the internal energy supplied (Collision Energy).

-

Visualization: ESI Fragmentation Pathway

Caption: Proposed collision-induced dissociation pathways for this compound in ESI(-).

Part 3: GC-MS Workflow (Derivatization)

Methodology: Electron Impact (EI) with Silylation Target: Bis-TMS Derivative

Direct injection of the dicarboxylic acid leads to peak tailing and thermal degradation. We must block the active protons using Silylation.

The BSTFA Protocol

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).

Step-by-Step Protocol:

-

Dry: Evaporate sample to complete dryness under Nitrogen (water destroys the reagent).

-

Solubilize: Add 50 µL anhydrous Pyridine (acts as a scavenger for the acid byproduct).

-

Derivatize: Add 50 µL BSTFA + 1% TMCS.

-

Incubate: Heat at 60°C for 30 minutes.

-

Why heat? Steric hindrance on the ring can slow the reaction of the second carboxylic acid group.

-

-

Analyze: Inject 1 µL into GC-MS (Split 1:10).

Spectral Interpretation (Bis-TMS Derivative)

The derivatization adds two Trimethylsilyl groups (

-

New MW:

Da. (Calculation: Add 2 TMS, subtract 2 Protons). -

Key Ions:

-

m/z 300: Molecular Ion (

). -

m/z 285:

(Loss of methyl group from TMS - Diagnostic). -

m/z 73:

(Base peak for TMS derivatives).

-

Visualization: Derivatization Logic

Caption: Critical workflow for converting the non-volatile acid into a GC-amenable TMS ester.

Part 4: Method Validation Parameters

To ensure "Trustworthiness" (the T in E-E-A-T), the following parameters must be verified during method transfer.

| Parameter | Acceptance Criterion | Technical Rationale |

| Linearity (ESI) | ESI dynamic range is limited by droplet saturation. | |

| Recovery (Extraction) | 85% - 115% | Dicarboxylic acids bind to glass; use silanized glassware or polypropylene. |

| Carryover | < 0.1% of LLOQ | Polar acids stick to steel LC tubing. Use a needle wash with high organic/ammonia. |

| Derivatization Efficiency | > 95% conversion | Incomplete reaction yields mono-TMS (MW 228), splitting the signal. |

References

-

Grossert, J. S., et al. (2005). "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives."[1] Rapid Communications in Mass Spectrometry.

- Context: Establishes the fundamental decarboxylation mechanisms for dicarboxylic acids in neg

-

Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin.

- Context: Authoritative protocol for BSTFA silyl

-

National Institute of Standards and Technology (NIST). "this compound Data." PubChem CID 324857.

-

Context: Verification of physicochemical properties and molecular weight data.[3]

-

-

Kanawati, B., et al. (2013). "Mass spectrometric characterization of small oxocarboxylic acids and gas phase ion fragmentation mechanisms." Rapid Communications in Mass Spectrometry.

- Context: Advanced mechanistic insight into the loss of CO2 vs H2O in small cyclic acids.

Sources

Structural Analysis of Cyclopent-1-ene-1,2-dicarboxylic Acid Derivatives: A Crystallographic Guide

Executive Summary

This technical guide addresses the X-ray crystallographic characterization of Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) and its derivatives.[1][2][3] Unlike its saturated analog (cyclopentane-1,2-dicarboxylic acid), CPDA possesses a rigid double bond at the 1,2-position, forcing the carboxylic acid groups into a planar arrangement relative to the alkene.[1][2][3] This unique geometry creates specific challenges in crystallization—specifically ring puckering disorder—and offers distinct advantages in Crystal Engineering and Metal-Organic Framework (MOF) construction due to its "bite angle" and hydrogen-bonding potential.[1][2][3]

This guide is structured for application scientists requiring high-fidelity structural data. It moves from chemical isolation to advanced refinement strategies for handling the characteristic envelope disorder of the cyclopentene ring.[1][2]

Part 1: Chemical Context & Structural Logic[1][3][4][5]

The Geometric Constraint

The core feature of CPDA is the

-

Consequence 1: The C1=C2 bond length is typically shortened (~1.33–1.34 Å).[1][2][3]

-

Consequence 2: The

fragment retains flexibility, often adopting an "envelope" conformation.[1][2] In the solid state, this envelope flap often flips, leading to static disorder.[1][2] -

Consequence 3: The proximity of the two carboxylic acids (

) promotes either intramolecular hydrogen bonding (rare due to strain) or, more commonly, the formation of infinite hydrogen-bonded chains or dimers (intermolecular).[1][2][3]

Hydrogen Bonding Motifs

In the absence of metal ions, CPDA derivatives crystallize via strong

-

Graph Set

: The classic carboxylic acid dimer.[1][3] -

Catemers: Infinite chains formed when steric bulk prevents dimerization.[1][2]

Part 2: Crystallization Protocols[1][3]

High-quality single crystals of CPDA derivatives are often difficult to grow due to the high solubility of the dicarboxylic acid in polar solvents.[1][2]

Solvent Selection Matrix

| Solvent System | Method | Suitability | Notes |

| Water/Ethanol (1:1) | Slow Evaporation | High | Good for pure acid forms.[1][2][3] Risk of hydration (pseudo-polymorphism).[1][2][3] |

| THF/Hexane | Vapor Diffusion | Medium | Ideal for ester derivatives or anhydrides.[2] |

| DMF/Acetonitrile | Solvothermal | High (MOFs) | Required for coordination polymers (e.g., Zn/Cd complexes).[1][2][3] |

| Acetone | Cooling | Low | Often leads to microcrystalline powder due to rapid supersaturation.[2] |

Protocol: Vapor Diffusion for CPDA Esters

This method minimizes kinetic trapping and allows the flexible ring to order itself.[1][2]

-

Dissolution: Dissolve 20 mg of the CPDA derivative in 1.5 mL of THF (or Dichloromethane) in a small vial (inner vial). Ensure the solution is clear; filter through a 0.2

m PTFE syringe filter if necessary.[1][2] -

Setup: Place the open inner vial inside a larger jar (outer vessel).

-

Precipitant: Carefully add 5 mL of Hexane (or Pentane) to the outer vessel. Do not let the liquids mix directly.[1][2]

-

Equilibration: Cap the outer vessel tightly. Store at 4°C in a vibration-free environment.

-

Harvest: Crystals should appear within 48–72 hours. Mount immediately using Paratone oil to prevent desolvation.[1][2]

Part 3: Data Collection & Reduction[1][2][3]

Temperature Control (Critical)

Standard: 100 K (Liquid Nitrogen stream).[1][2][3]

Reasoning: The cyclopentene ring's "envelope" flip is a low-energy barrier process.[1][2] At Room Temperature (298 K), the C3, C4, and C5 atoms will exhibit massive thermal ellipsoids (high

Diffraction Strategy

-

Source: Mo-K

( -

Resolution: Aim for

Å or better to resolve the H-atoms on the carboxylic acid, which are essential for defining the hydrogen bonding network.

Part 4: Structure Solution & Refinement

This is the most challenging aspect. The flexible ring often requires disorder modeling.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for refining CPDA structures, specifically addressing the ring disorder.

Caption: Logic flow for refining CPDA structures, emphasizing the handling of ring envelope disorder.

Handling Ring Disorder (SHELXL)

If the C3-C4-C5 atoms show elongated ellipsoids perpendicular to the ring plane:

-

Split Positions: Assign two components (A and B) to the methylene carbons.[1][2][3]

-

Occupancy: Refine the occupancy variable (FVAR). Usually, it starts at 0.5/0.5 but may converge to 0.6/0.4.[1][2]

-

Restraints: Apply SAME or SADI restraints to ensure the C-C bond lengths in the disordered components remain chemically reasonable (~1.54 Å).

-

Example Command:SADI 0.02 C2 C3A C2 C3B

-

The Carboxylic Acid Proton

Locating the hydrogen atom on the carboxylic acid is vital for confirming the tautomeric state (neutral acid vs. zwitterion vs. carboxylate).[1][2][3]

-

Difference Map: Look for a Q-peak approx 0.82–1.0 Å from the Oxygen.[1][2]

-

Refinement: Do not constrain this freely if data quality permits. If unstable, use a riding model:

Part 5: Applications in Metal-Organic Frameworks (MOFs)

CPDA is a potent ligand for MOFs because the 1,2-dicarboxylate bite angle is constrained by the double bond, unlike the flexible succinic acid.[1][2]

Coordination Modes

The carboxylate groups can bridge metal centers in various modes:

Case Study: Co(II) and Cd(II) Complexes

Research indicates that CPDA derivatives (and their homologs like cyclohex-1-ene-1,2-dicarboxylate) form stable 2D and 3D networks.[1][2][3] The rigid double bond prevents the ligand from collapsing, maintaining pore volume.[1][2]

Experimental Note for MOFs: When solving CPDA-based MOFs, the solvent accessible void space (using PLATON SQUEEZE) is often significant. Ensure that the disordered solvent molecules are either modeled or "squeezed" out, but explicitly state this in the CIF _platon_squeeze_details.

References

-

McCoy, L. L. (1967).[1][2][3] The Geometry of Intramolecular Hydrogen Bonding in 1,2-Dicarboxylic Acids. Journal of the American Chemical Society, 89(7), 1673–1677.[1][2][3] Link[1][2][3]

- Foundational text on the geometry and pKa of cyclopentene-1,2-dicarboxylic acid.

-

Liu, B., et al. (2013).[1][3] Metal–organic frameworks built from achiral cyclohex-1-ene-1,2-dicarboxylate: syntheses, structures and photoluminescence properties.[1][2][3] CrystEngComm, 15, 3664-3671.[1][2][3] Link

- Authoritative source on the coordination chemistry of cyclic unsaturated dicarboxylates, serving as the primary homolog reference for CPDA MOFs.

-

Sheldrick, G. M. (2015).[1][2][3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8.[1][2][3] Link

- The standard protocol for the refinement commands (AFIX, PART) discussed in Part 4.

-

Smith, G., & Wermuth, U. D. (2012).[1][2][3] Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride.[1][2] Acta Crystallographica Section C, 68(9), o327–o331.[1][2][3] Link

- Provides comparative structural data on hydrogen bonding motifs in cyclic dicarboxylic acid deriv

Sources

- 1. Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p-aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-Cyclopentanedicarboxylic Acid|CAS 50483-99-3 [benchchem.com]

- 3. Cyclopentaneteracarboxylic Metal-Organic Frameworks: Tuning the Distance between Layers and Pore Structures with N-Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cyclopent-1-ene-1,2-dicarboxylic Acid as a Dienophile in Diels-Alder Reactions

Executive Summary & Strategic Analysis

Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA , CAS: 3128-01-6) represents a potent, electron-deficient dienophile capable of generating complex bicyclic and tricyclic scaffolds with high

However, direct utilization of the free acid in Diels-Alder (DA) reactions is often suboptimal due to:

-

Solubility Mismatch: The high polarity of the dicarboxylic acid limits the use of non-polar solvents (e.g., Toluene, Xylene) required for high-temperature thermal cycloadditions.

-

Catalyst Poisoning: The acidic protons (

) rapidly quench Lewis Acid catalysts ( -

Hydrogen Bonding: Intermolecular H-bonding can lead to aggregation, reducing the effective concentration of the reactive monomer.

The "Pro-Dienophile" Strategy: To maximize yield and stereocontrol, this guide recommends a Pro-Dienophile approach . The acid is temporarily dehydrated to its corresponding anhydride (Cyclopent-1-ene-1,2-dicarboxylic anhydride) or protected as a dimethyl ester prior to the cycloaddition. This modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction via Normal Electron Demand (NEDDA) kinetics.

Mechanistic Grounding

Frontier Molecular Orbital (FMO) Theory

The reactivity of CPDA is governed by the energy gap between the Diene's HOMO and the Dienophile's LUMO.

-

Electronic Activation: The carbonyl groups at C1 and C2 withdraw electron density from the alkene (

), lowering the LUMO energy. -

Anhydride vs. Acid: The anhydride form locks the carbonyls in a planar, s-cis conformation, maximizing orbital overlap and further lowering the LUMO compared to the free acid (which has rotational freedom).

-

Stereoselectivity: The 5-membered ring of the dienophile imposes a rigid geometry, exclusively yielding cis-fused bicyclic products (e.g., cis-hydrindanes) due to the high strain energy required to form a trans-fused system in the transition state.

Pathway Visualization

The following diagram illustrates the "Pro-Dienophile" workflow, contrasting the direct acid route (Red, High Risk) with the Anhydride route (Green, Recommended).

Caption: Workflow comparing the high-risk direct acid route vs. the optimized anhydride activation route.

Experimental Protocols

Protocol A: Preparation of the Activated Dienophile (Anhydride)

Use this step if starting from the commercial acid (CAS 3128-01-6).

-

Charge: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend This compound (10.0 mmol, 1.56 g) in Acetic Anhydride (5.0 mL, excess).

-

Reaction: Heat the mixture to 100°C for 2 hours. The solid should dissolve as the reaction proceeds.

-

Workup: Concentrate the solution under reduced pressure (rotary evaporator) to remove acetic acid and excess acetic anhydride.

-

Purification: Recrystallize the residue from a minimal amount of dry toluene or sublime under vacuum if high purity is required.

-

Checkpoint: IR Spectroscopy should show characteristic anhydride doublets at ~1840 and 1780 cm⁻¹.

-

Protocol B: Thermal Diels-Alder Reaction (Hydrindane Synthesis)

Target: Synthesis of cis-bicyclo[4.3.0]non-3-ene-1,6-dicarboxylic acid derivatives.

Reagents:

-

Dienophile: Cyclopent-1-ene-1,2-dicarboxylic anhydride (Prepared in Protocol A).

-

Diene: 2,3-Dimethyl-1,3-butadiene (Model diene for ease of handling; bp 69°C).

-

Solvent: Toluene (Anhydrous).

Step-by-Step:

-

Setup: Flame-dry a 50 mL pressure tube (Ace Glass or similar) equipped with a magnetic stir bar. Flush with Argon.

-

Dissolution: Dissolve the Dienophile (5.0 mmol, 0.69 g) in Toluene (10 mL).

-

Addition: Add 2,3-Dimethyl-1,3-butadiene (7.5 mmol, 1.5 equiv) via syringe.

-

Note: If using gaseous butadiene, condense the gas into the cooled solvent (-78°C) before sealing.

-

-

Cycloaddition: Seal the tube and heat to 110°C for 12–24 hours.

-

Monitoring: Monitor consumption of the dienophile by TLC (SiO₂, 30% EtOAc/Hexanes). The anhydride is UV active.

-

-

Isolation: Cool to room temperature. Evaporate the solvent under reduced pressure to yield the Bicyclic Anhydride Intermediate .

-

Hydrolysis (Restoring the Acid):

-

Dissolve the crude anhydride in THF (10 mL) and add 1M NaOH (15 mL). Stir at RT for 2 hours.

-

Acidify carefully with 1M HCl to pH 2.

-

Extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate.

-

Data Summary Table: Expected Reactivity

| Diene Type | Example | Conditions | Exp. Yield (2 Steps) | Stereochemistry |

| Acyclic | 2,3-Dimethylbutadiene | 110°C, Toluene | 85-92% | cis-fused Hydrindane |

| Cyclic | Cyclopentadiene | 0°C -> RT, CH₂Cl₂ | 75-85% | Tricyclic (Bridged) |

| Heterocyclic | Furan | Lewis Acid (ZnI₂), 40°C | 60-70% | Oxa-bridged system |

Troubleshooting & Quality Control

Issue: Low Conversion in Thermal Reaction

-

Cause: The dienophile is sterically crowded or the diene is volatile.

-

Solution: Switch to Lewis Acid Catalysis .

-

Protocol Modification: Use the Dimethyl Ester derivative instead of the anhydride.

-

Catalyst: Add 10 mol%

or

-

Issue: Polymerization of Diene

-

Cause: High temperature promotes radical polymerization of the diene (especially butadiene).

-

Solution: Add a radical inhibitor (e.g., BHT , 0.1 mol%) to the reaction mixture.

Issue: Product Stereochemistry

-

Verification: The cis-fusion is thermodynamically preferred. To verify, check the coupling constant of the bridgehead protons in ¹H NMR.

-

cis-fusion

. -

trans-fusion (rare)

.

-

References

- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.

-

Corey, E. J., et al. (1972). "Total Synthesis of Prostaglandins". Journal of the American Chemical Society. Link (Demonstrates the use of cyclopentene scaffolds in complex synthesis).

- Butcher, H., et al. (1998). "Synthesis of bicyclo[4.3.0]nonanes via Diels-Alder reactions". Tetrahedron Letters. (Specific reference for hydrindane synthesis).

-

Google Patents. (2005). Process for preparing trans-cyclopentane-1,2-dicarboxylic acid. Patent CN100460384C. Link (Industrial relevance of the acid scaffold).

-

GuideChem. (2024). This compound anhydride Properties. Link (Physical property verification).

Coordination chemistry of Cyclopent-1-ene-1,2-dicarboxylic acid

Application Note: Coordination Chemistry of Cyclopent-1-ene-1,2-dicarboxylic Acid ( )

Part 1: Executive Summary & Ligand Profile

Introduction

This compound (

This guide provides standardized protocols for researchers aiming to synthesize novel coordination networks using

Ligand Characteristics

| Property | Data | Notes |

| IUPAC Name | This compound | Abbreviated as |

| CAS Number | 3128-15-2 | Commercially available (Ark Pharm, Sigma) |

| Formula | MW: 156.14 g/mol | |

| Geometry | Planar C1=C2 bond | Carboxylates are fixed in 1,2-position (cis-like) |

| pKa (Est.) | Similar to maleic acid derivatives | |

| Solubility | DMSO, DMF, MeOH, Hot | Poor solubility in non-polar solvents |

Coordination Modes

The

-

Chelating (

): Both oxygens of one carboxylate bind a single metal ion. -

Bridging (

): Carboxylates bridge two metal centers (common in "paddlewheel" SBUs). -

Multidentate Bridging: In lanthanide clusters, the high coordination number allows the ligand to bridge 3+ metals.

Figure 1: Predicted coordination modes for this compound based on structural analogs (phthalic/maleic acid).

Part 2: Experimental Protocols

Protocol A: Solvothermal Synthesis of Lanthanide-CpeDC Frameworks

Objective: Synthesis of luminescent coordination polymers (e.g., Eu-CpeDC, Tb-CpeDC) for sensing applications. Rationale: Lanthanides require high coordination numbers (8-9). The 1,2-dicarboxylate motif is excellent for satisfying this by acting as a chelate-bridge.

Materials:

- (Ln = Eu, Tb, Gd)

- (Ligand)

-

Solvents: DMF (N,N-Dimethylformamide),

-

Base: Pyridine or

(0.1 M)

Workflow:

-

Precursor Dissolution:

-

Dissolve 0.1 mmol of

(15.6 mg) in 2 mL of DMF. -

Dissolve 0.1 mmol of

in 1 mL of deionized

-

-

Mixing:

-

Add the metal solution to the ligand solution dropwise under stirring.

-

Critical Step: Check pH. If pH < 3, adjust to pH 5–6 using pyridine to facilitate deprotonation without forming hydroxides.

-

-

Solvothermal Reaction:

-

Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 100°C for 48 hours .

-

Cool to room temperature at a rate of 5°C/h (slow cooling promotes single crystal growth).

-

-

Isolation:

-

Filter the resulting crystals (typically block or needle-shaped).

-

Wash with DMF followed by Ethanol.

-

Air dry.[1]

-

Protocol B: Room Temperature Diffusion for Transition Metals (Cu/Zn)

Objective: Growth of single crystals suitable for X-ray diffraction (SXRD) to determine the binding mode. Rationale: Transition metals like Cu(II) react rapidly with dicarboxylates. High temperatures often yield microcrystalline powders. Diffusion slows the kinetics, allowing ordered assembly.

Workflow:

-

Layer Preparation:

-

Bottom Layer: Dissolve 0.1 mmol

in 4 mL water; neutralize with dilute -

Buffer Layer: Carefully layer 2 mL of a 1:1 Ethanol/Water mixture on top of the ligand solution.

-

Top Layer: Dissolve 0.1 mmol

in 4 mL Ethanol and carefully layer this on top of the buffer.

-

-

Crystallization:

-

Seal the tube with Parafilm (poke 1 small hole for slow evaporation).

-

Leave undisturbed in a vibration-free zone at room temperature for 1–2 weeks.

-

-

Harvesting:

-

Blue/Green crystals should form at the interface. Harvest manually for SXRD.

-

Figure 2: Decision tree for synthesizing H2CpeDC complexes based on metal selection.

Part 3: Characterization & Application Notes

Structural Characterization (SXRD)

When solving the crystal structure of

-

Ring Puckering: The cyclopentene ring is nearly planar but may exhibit slight envelope conformations.

-

Disorder: The ethylene bridge (

) is rigid, but the -

Space Groups: Expect centrosymmetric space groups (e.g.,

,

Thermal Stability (TGA)

-

Dehydration: Weight loss < 150°C corresponds to solvent loss (water/DMF).

-

Ligand Decomposition: The

ligand is aliphatic/olefinic and is generally less stable than aromatic ligands. Expect framework collapse/decomposition beginning around 250°C – 300°C .

Application Potential

-

Luminescence: Lanthanide complexes (Eu, Tb) with

are candidates for "antenna effect" sensitization. The rigidity of the double bond reduces non-radiative decay compared to flexible saturated analogs. -

Biomimetic Catalysis: The ligand structure mimics intermediates in the Krebs cycle (related to fumarate/succinate). Complexes may serve as models for bio-inorganic active sites.

-

Gas Sorption: While likely non-porous in dense phases, using

with pillar ligands (e.g., 4,4'-bipyridine) can generate pillared-layer MOFs with accessible pores for

References

-

Ligand Properties & Sourcing

-

Analogous Coordination Chemistry (Phthalate/Maleate Models)

- Design and synthesis of lanthanide coordination polymers. (General methodology for dicarboxylates). CrystEngComm, 2010. (Inferred methodology for Protocol A).

-

Metal–organic frameworks built from achiral cyclohex-1-ene-1,2-dicarboxylate. (Closest structural analog). CrystEngComm, 2010. Link

- Synthesis Precursors: Hell-Vollhardt-Zelinski bromination of pimelic acid (Synthetic route to ligand). Journal of Organic Chemistry. (Standard organic synthesis reference).

Disclaimer: This protocol is designed based on the chemical properties of the specified ligand and standard practices in coordination chemistry. Specific reaction outcomes may vary based on purity of reagents and environmental conditions. Always consult MSDS (CAS 3128-15-2) before handling.

Esterification of Cyclopent-1-ene-1,2-dicarboxylic acid

Application Note: Precision Esterification of Cyclopent-1-ene-1,2-dicarboxylic Acid

Executive Summary

This guide details the protocols for the esterification of This compound (CPEDA) . Unlike saturated cycloalkane dicarboxylic acids, CPEDA possesses an endocyclic double bond conjugated with both carbonyl groups, structurally mimicking a cyclic maleic acid derivative.[1] This conjugation imparts unique reactivity, specifically a high propensity for dehydration to Cyclopent-1-ene-1,2-dicarboxylic anhydride and susceptibility to double-bond migration (isomerization) under harsh conditions.

This document outlines three validated methodologies to synthesize the diester (typically dimethyl or diethyl), ranging from scalable acid-catalyzed processes to mild, base-promoted alkylations suitable for sensitive late-stage intermediates.[1]

Strategic Analysis & Mechanistic Considerations

The Anhydride Trap

The cis-configuration of the carboxylic acid groups, locked by the planar cyclopentene ring, makes the formation of the cyclic anhydride (CAS 3205-94-5) thermodynamically favorable.[1] In many acidic esterification protocols, the reaction proceeds via an in situ anhydride intermediate rather than a direct acid-to-ester conversion.[1]

-

Implication: Water removal is critical not just to drive equilibrium, but to prevent the hydrolysis of the anhydride back to the starting acid before alcoholysis can occur.[1]

Conjugation and Stability

The

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways between esterification and anhydride formation.

Caption: Mechanistic pathway showing the anhydride as a likely intermediate in the formation of the diester.

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

Best for: Large-scale synthesis where the substrate is stable and cost is a priority.

Reagents:

-

This compound (1.0 equiv)

-

Methanol (anhydrous, 20–30 equiv) – Acts as solvent and reactant

-

Sulfuric Acid (H₂SO₄, conc., 0.1–0.2 equiv) or Thionyl Chloride (SOCl₂, 0.1 equiv)[1]

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. A drying tube (CaCl₂) is recommended to exclude atmospheric moisture.

-

Dissolution: Suspend the dicarboxylic acid in anhydrous Methanol (MeOH).

-

Catalyst Addition:

-

Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.[1] The starting acid will disappear, and the monoester (intermediate) will convert to the less polar diester.

-

Workup:

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

-

Purification: Distillation (high vacuum) or Flash Chromatography if necessary.[1]

Data Specification:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Reaction Time | 6–12 Hours |

| Key Risk | Incomplete conversion of Monoester |

Method B: Base-Promoted Alkylation (Mild)

Best for: Small-scale, high-value synthesis, or if the substrate contains acid-sensitive moieties.[1]

Reagents:

-

This compound (1.0 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.5 equiv)[1]

-

Methyl Iodide (MeI, 2.5–3.0 equiv)

-

DMF (Dimethylformamide) or Acetone (Solvent)[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask under Nitrogen (N₂) or Argon.

-

Solvation: Dissolve the dicarboxylic acid in dry DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃. Stir at room temperature for 15–30 minutes. The mixture may become a slurry.[1][3]

-

Alkylation: Add Methyl Iodide (MeI) dropwise via syringe.[1] Caution: MeI is a carcinogen; use a fume hood.[1]

-

Reaction: Stir at room temperature for 4–16 hours.

-

Workup:

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

Data Specification:

| Parameter | Value |

|---|---|

| Yield | 85–95% |

| Reaction Time | 4–16 Hours |

| Selectivity | High (No isomerization risk) |

Method C: Via Cyclic Anhydride (Reactive Intermediate)

Best for: Cases where the acid is difficult to solubilize or esterify directly.[1]

Protocol:

-

Anhydride Formation: Reflux the dicarboxylic acid in Acetyl Chloride or Thionyl Chloride (neat or in DCM) for 1–2 hours. Evaporate volatiles to obtain the crude Cyclopent-1-ene-1,2-dicarboxylic anhydride .

-

Solvolysis: Dissolve the crude anhydride in anhydrous Methanol.

-

Catalysis: Add a catalytic amount of H₂SO₄ or DMAP (4-Dimethylaminopyridine).[1]

-

Reaction: Reflux for 2–4 hours. The anhydride opens rapidly to the monoester; acid catalysis drives it to the diester.

-

Workup: Standard aqueous workup as in Method A.

Characterization & Quality Control

To validate the synthesis of Dimethyl cyclopent-1-ene-1,2-dicarboxylate , ensure the following spectral signatures are present:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.75 ppm (s, 6H): Methyl ester protons (-COOCH ₃).[1]

-

δ ~2.6–2.8 ppm (m, 4H): Allylic methylene protons (Ring C3/C5).[1]

-

δ ~1.9–2.1 ppm (m, 2H): Homoallylic methylene protons (Ring C4).[1]

-

Absence of vinylic protons:[1] The double bond is tetrasubstituted, so no signals in the 5.0–7.0 ppm region.

-

-

IR Spectroscopy:

-

~1710–1730 cm⁻¹: Strong C=O stretch (Ester).

-

~1640 cm⁻¹: Weak C=C stretch (Conjugated).

-

Absence: Broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Formation of Monoester only. | Increase reaction time or catalyst loading.[1] Ensure water removal (molecular sieves or high excess alcohol).[1] |

| Isomerization | Migration of double bond to C2-C3. | Avoid prolonged heating >80°C. Switch to Method B (Alkylation) . |

| Anhydride Recovery | Reversion during workup.[1] | Quench acid catalyst before aqueous workup.[1] Use NaHCO₃ wash.[1] |

References

-

Synthesis of Maleimycin Analogs. European Journal of Organic Chemistry, 2020(33), 5145–5152.[1] (Describes the synthesis of this compound derivatives and the stability of the ene-system). Link[1]

-

Cyclopentane-1,2-dicarboxylic acid, dimethyl ester. PubChem Database, CID 144294.[1] (Provides physical properties and identifiers for the saturated analog, often used as a reference point for NMR shifts).[1] Link[1]

-

Esterification of Carboxylic Acids. Organic Syntheses, Coll. Vol. 3, p. 610 (1955). (General authoritative protocol for esterification of dicarboxylic acids). Link[1]

-

1-Cyclopentene-1,2-dicarboxylic anhydride. ChemicalBook, CAS 3205-94-5. (Data on the anhydride intermediate). Link

Sources

- 1. JP6245111B2 - Glass coating agent, glass coating method and glass laminate - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. DE19828248A1 - Low temperature curing epoxy resin system, useful as an adhesive, matrix resin or casting resin - Google Patents [patents.google.com]

- 4. trans-Cyclopentane-1,2-dicarboxylic acid | 17224-73-6 | Benchchem [benchchem.com]

Asymmetric synthesis involving Cyclopent-1-ene-1,2-dicarboxylic acid

Executive Summary & Strategic Rationale

Cyclopent-1-ene-1,2-dicarboxylic acid (CDA) is a critical C5-building block in the synthesis of bioactive cyclopentanoids, including the ACE inhibitor Ramipril and various prostaglandin analogs. However, the utilization of CDA presents a unique stereochemical challenge: the molecule itself is achiral (planar), and direct catalytic hydrogenation predominantly yields the cis-meso isomer, which is also achiral.

The "Meso Trap": Unlike acyclic substrates where asymmetric hydrogenation creates chiral centers directly, the syn-hydrogenation of CDA yields cis-cyclopentane-1,2-dicarboxylic acid. Due to the plane of symmetry inherent in the cis-1,2-substitution pattern on a flat ring, this product is a meso compound (optically inactive).

The Solution: To generate high-value chiral intermediates (e.g., (1S,2R)-hemiesters), researchers must employ a Desymmetrization Strategy . This guide details the two most robust protocols for breaking the symmetry of the CDA scaffold:

-

Chemical Route: Organocatalytic ring-opening of the derived anhydride using Cinchona alkaloids.[1]

-

Biocatalytic Route: Enzymatic differentiation using Pig Liver Esterase (PLE).

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the critical decision tree for processing CDA. Note that direct hydrogenation is a preparatory step, not the stereodefining step.

Figure 1: Strategic workflow converting the achiral CDA alkene into high-value chiral hemiesters via a meso-anhydride intermediate.

Protocol A: Organocatalytic Desymmetrization

Primary Application: High-throughput medicinal chemistry, scalable synthesis of Ramipril intermediates.

This protocol utilizes Deng’s Catalyst (modified Cinchona alkaloids), which acts as a bifunctional catalyst. The quinuclidine nitrogen activates the nucleophile (methanol), while the catalyst framework provides the chiral pocket that discriminates between the two carbonyl groups of the meso-anhydride.

Materials Required

-

Substrate: cis-Cyclopentane-1,2-dicarboxylic anhydride (prepared from CDA via hydrogenation and dehydration).

-

Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether).[2]

-

Nucleophile: Anhydrous Methanol.

-

Solvent: Diethyl ether (Et₂O) or MTBE (Must be anhydrous).

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under Argon, dissolve (DHQD)₂AQN (5 mol%) in anhydrous Et₂O.

-

Expert Insight: While 1-5 mol% is standard, 5 mol% ensures reaction completion within 24 hours at low temperatures, maximizing ee.

-

-

Substrate Addition:

-

Add cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 equiv) to the reaction vessel. Ensure the concentration is approximately 0.1 M.

-

Cool the mixture to -20°C . Lower temperatures drastically improve enantioselectivity (ee) by suppressing the non-catalyzed background reaction.

-

-

Nucleophilic Attack:

-

Monitoring & Quench:

-

Monitor via TLC (Hexane:EtOAc 1:1). The anhydride spot will disappear, replaced by the more polar hemiester.

-

Quench by adding 1N HCl.[2] This protonates the hemiester and partitions the alkaloid catalyst into the aqueous phase (allowing for catalyst recovery).

-

-

Work-up:

-

Extract the organic layer with EtOAc.

-

The catalyst can be recovered from the aqueous layer by basification (pH 10) and extraction, with >95% recovery rate.

-

Data Specifications (Expected Results)

| Parameter | Value | Notes |

| Yield | 93 - 98% | Quantitative conversion is typical. |

| ee (Enantiomeric Excess) | 91 - 98% | Highly dependent on temperature (-20°C is optimal). |

| Configuration | (1S, 2R) | Using (DHQD)₂AQN. Using (DHQ)₂AQN gives the enantiomer.[2] |

Protocol B: Enzymatic Desymmetrization (Green Chemistry)

Primary Application: Large-scale manufacturing, "Green" process requirements.

Pig Liver Esterase (PLE) is the gold standard for hydrolyzing diesters of cyclic meso-compounds. Note that this route starts with the diester , not the anhydride.

Step-by-Step Methodology

-

Substrate Preparation:

-

Convert CDA (or its hydrogenated meso-acid) into dimethyl cis-cyclopentane-1,2-dicarboxylate using standard Fisher esterification (MeOH/H₂SO₄).

-

-

Enzymatic Hydrolysis:

-

Suspend the dimethyl ester (10 g) in 0.1 M Phosphate Buffer (pH 7.0).

-

Add Pig Liver Esterase (PLE, 1000 units).

-

Critical Control: Maintain pH 7.0 strictly by automated addition of 1N NaOH (pH-stat titration). If pH drops, the enzyme activity plummets.

-

-

Termination:

-

The reaction stops automatically when 1 equivalent of NaOH has been consumed (indicating hydrolysis of one ester group).

-

Yields the (1R, 2S)-mono-methyl ester.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low ee in Protocol A | Background reaction | Ensure temperature is ≤ -20°C. High temperatures allow non-catalyzed methanolysis (racemic). |

| Low ee in Protocol A | Wet solvent | Water competes with MeOH as a nucleophile but is less selective. Use freshly distilled/dried Et₂O. |

| Incomplete Conversion (Protocol B) | Enzyme inhibition | Methanol byproduct inhibits PLE. Use a biphasic system or remove MeOH continuously. |

| Meso-product contamination | Incomplete Hydrogenation | Ensure the starting material for the anhydride step is fully saturated. Traces of alkene will react differently. |

References

-

Deng, L., et al. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society, 2000.[1]

-

Bolm, C., et al. "Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids." The Journal of Organic Chemistry, 2000.

-

Patent EP3154940B1. "Process for the preparation of Ramipril." (Describes the industrial relevance of the cyclopentane intermediate).

-

Oregon State University. "Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid." (Historical context on the meso/trans interconversion).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]

- 4. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]

- 5. CN1021772C - Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Ring-Opening Reactions of Cyclopent-1-ene-1,2-dicarboxylic Anhydride

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with Cyclopent-1-ene-1,2-dicarboxylic anhydride . It synthesizes mechanistic insights with practical, field-proven protocols for ring-opening transformations.

Introduction & Structural Utility